molecular formula C19H19F2NO B2878613 3-[4-(tert-butyl)phenyl]-N-(2,4-difluorophenyl)acrylamide CAS No. 298215-24-4

3-[4-(tert-butyl)phenyl]-N-(2,4-difluorophenyl)acrylamide

Cat. No.: B2878613
CAS No.: 298215-24-4
M. Wt: 315.364
InChI Key: RONNISHVXNFFHD-IZZDOVSWSA-N
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Description

3-[4-(tert-butyl)phenyl]-N-(2,4-difluorophenyl)acrylamide is an organic compound with the molecular formula C19H19F2NO. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to an acrylamide moiety substituted with a difluorophenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(tert-butyl)phenyl]-N-(2,4-difluorophenyl)acrylamide typically involves the reaction of 4-(tert-butyl)benzaldehyde with 2,4-difluoroaniline in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acryloyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

3-[4-(tert-butyl)phenyl]-N-(2,4-difluorophenyl)acrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[4-(tert-butyl)phenyl]-N-(2,4-difluorophenyl)acrylamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(tert-butyl)phenyl]-N-(2,4-difluorophenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(tert-butyl)phenyl]-N-(3,4-difluorophenyl)acrylamide
  • 3-[4-(tert-butyl)phenyl]-N-(2,3-difluorophenyl)acrylamide
  • 3-[4-(tert-butyl)phenyl]-N-(2,5-difluorophenyl)acrylamide

Uniqueness

3-[4-(tert-butyl)phenyl]-N-(2,4-difluorophenyl)acrylamide is unique due to the specific positioning of the difluorophenyl group, which influences its chemical reactivity and biological activity. The presence of the tert-butyl group also imparts steric hindrance, affecting the compound’s interaction with other molecules and its overall stability .

Properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-N-(2,4-difluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2NO/c1-19(2,3)14-7-4-13(5-8-14)6-11-18(23)22-17-10-9-15(20)12-16(17)21/h4-12H,1-3H3,(H,22,23)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONNISHVXNFFHD-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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